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Gold, in the form of nanoparticles and colloidal solutions, has become an indispensable tool in

transmission electron microscopy (TEM), offering high electron density for superior contrast

and enabling the precise localization of biomolecules. This document provides detailed

application notes and protocols for the use of gold in TEM, focusing on immunogold labeling,

negative staining, and the use of gold nanoparticles as probes.

Immunogold Labeling
Immunogold labeling is a powerful technique for localizing specific antigens within cells and

tissues at the ultrastructural level. The high electron density of gold particles allows for their

easy visualization as distinct, dark spots in TEM images.[1][2] This method can be adapted for

single or multiple labeling experiments by using gold particles of different sizes.[3]

Key Principles
The fundamental principle of immunogold labeling involves a two-step process. First, a primary

antibody specifically binds to the target antigen in the sample. Subsequently, a secondary

antibody, conjugated to a colloidal gold particle, binds to the primary antibody.[1][4] This

indirect method provides signal amplification as multiple secondary antibodies can bind to a
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single primary antibody. Alternatively, Protein A or Protein G conjugated to gold can be used to

bind to the Fc region of IgG antibodies.[4]

Experimental Protocols
Two primary approaches for immunogold labeling are employed: pre-embedding and post-

embedding labeling. The choice of method depends on the nature of the antigen, the required

resolution, and the preservation of ultrastructure.

This is a widely used method where immunolabeling is performed on ultrathin sections of resin-

embedded samples.

Materials:

Fixatives (e.g., paraformaldehyde, glutaraldehyde)

Phosphate buffer (PB) or Phosphate-buffered saline (PBS)

Dehydration agents (e.g., graded ethanol series)

Embedding resin (e.g., LR White)

Nickel grids

Blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in TBS or PBS)

Primary antibody

Gold-conjugated secondary antibody (e.g., 10-15 nm gold particles)

Washing buffer (e.g., 0.1% BSA in TBS)

Staining agents (e.g., uranyl acetate, lead citrate)

Procedure:

Fixation: Fix cells or tissues in a solution of 2% paraformaldehyde and 0.5% glutaraldehyde

in 0.1 M phosphate buffer (pH 7.4) for 2 hours at room temperature.[5]
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Rinsing and Quenching: Rinse the samples three times for 10 minutes each in 0.1 M

phosphate buffer. To quench free aldehyde groups, incubate in 0.1% sodium borohydride for

5 minutes.[5]

Dehydration and Embedding: Dehydrate the samples through a graded ethanol series and

embed them in LR White resin according to standard protocols.[5]

Sectioning: Cut ultrathin sections (60-90 nm) and collect them on nickel grids.[3][5]

Blocking: Float the grids, section-side down, on a droplet of blocking solution (e.g., 5% BSA

in TBS) for 10-20 minutes to prevent non-specific antibody binding.[5]

Primary Antibody Incubation: Transfer the grids to a droplet of the primary antibody diluted in

an appropriate buffer (e.g., 1% BSA/TBS). Incubate for 3 hours at room temperature or

overnight at 4°C for more specific labeling.[5]

Washing: Wash the grids by transferring them through a series of five 2-minute washes on

droplets of washing buffer (0.1% BSA-TBS).[5]

Secondary Antibody Incubation: Transfer the grids to a droplet of the gold-conjugated

secondary antibody diluted in TBS. Incubate for 1 hour at room temperature.[5]

Final Washing: Wash the grids by transferring them through a series of five 2-minute washes

on droplets of distilled water to remove unbound gold conjugates.[5]

Staining: Lightly stain the sections with uranyl acetate and lead citrate.[5]

Imaging: Examine the grids under a transmission electron microscope.

In this method, immunolabeling is performed before the sample is embedded in resin. This

approach allows for better antibody penetration but may compromise ultrastructural

preservation.

Materials:

Vibratome or similar sectioning instrument

Sodium borohydride
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Blocking buffer (containing serum and a permeabilizing agent like saponin)

Primary antibody

Gold-conjugated secondary antibody (often smaller gold particles, e.g., 1.4 nm, are used)

Silver enhancement kit (optional, but often necessary for small gold particles)

Osmium tetroxide

Dehydration and embedding reagents as in the post-embedding protocol.

Procedure:

Sectioning: Cut 50 µm thick sections using a vibratome and collect them in 0.1 M PB.[6]

Pretreatment: Treat sections with 1% sodium borohydride for 30 minutes to quench aldehyde

groups.[6]

Blocking and Permeabilization: Incubate sections in a blocking buffer containing 5% normal

goat serum and 0.1% saponin for 30 minutes to block non-specific sites and permeabilize

the tissue.[7]

Primary Antibody Incubation: Incubate sections with the primary antibody (diluted in blocking

buffer with a lower concentration of saponin, e.g., 0.05%) overnight at room temperature.[6]

[7]

Washing: Rinse sections in PBS multiple times.[6]

Secondary Antibody Incubation: Incubate sections with the gold-conjugated secondary

antibody (e.g., 1.4 nm gold) for 1 hour at room temperature.[7]

Washing: Wash the sections thoroughly with PBS.

Silver Enhancement (if using small gold particles):

Rinse in citrate buffer.
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Incubate in a silver enhancement solution for 3-9 minutes.[6]

Rinse again in citrate buffer and then in PB.[6]

Post-fixation: Fix sections with 1% osmium tetroxide in 0.1 M PB for 1 hour.[6]

Dehydration and Embedding: Dehydrate the sections in a graded ethanol series, infiltrate

with propylene oxide, and embed in resin.[6]

Ultrathin Sectioning and Imaging: Cut ultrathin sections and examine them under the TEM.

Quantitative Data
Parameter Typical Values Application/Notes

Gold Nanoparticle Size
1.4 nm, 5 nm, 10 nm, 15 nm,

20 nm, 25 nm

Smaller particles (<5 nm) may

require silver enhancement for

visualization.[3] Different sizes

can be used for double or triple

labeling.[3]

Primary Antibody Dilution 1:100 - 1:200

Optimal dilution should be

determined empirically. Longer

incubations with higher

dilutions can increase

specificity.[5]

Secondary Antibody Dilution 1:50 - 1:200

Dependent on the

manufacturer's instructions

and experimental optimization.

[1][8]

Fixative Concentration
2-4% Paraformaldehyde, 0.05-

2.5% Glutaraldehyde

Higher concentrations of

glutaraldehyde can mask

antigens but improve

ultrastructural preservation.[1]

[3][5]

Section Thickness 50-90 nm
For post-embedding labeling.

[3]
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Visualization of Workflows
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Caption: Post-Embedding Immunogold Labeling Workflow.
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Caption: Pre-Embedding Immunogold Labeling Workflow.

Negative Staining with Gold-Based Compounds
Negative staining is a rapid and simple technique for visualizing the morphology of isolated

particles such as viruses, proteins, and nanoparticles. While traditional negative stains are

based on heavy metals like uranium and tungsten, gold-based stains can also be utilized.

More commonly, gold nanoparticles themselves are visualized using conventional negative

stains.

Key Principles
In negative staining, the specimen is surrounded by a solution of a heavy metal salt. Upon

drying, the heavy metal salt forms an electron-dense cast around the specimen. The specimen

itself remains unstained and appears as a light object against a dark background. This

technique is particularly useful for examining the size, shape, and surface structure of

macromolecules and nanoparticles.

Experimental Protocol for Visualizing Gold
Nanoparticles with Negative Stain
This protocol describes the visualization of gold nanoparticles using a conventional negative

stain like uranyl acetate.
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Materials:

Colloidal gold nanoparticle solution

TEM grids with a support film (e.g., carbon-coated)

Negative stain solution (e.g., 2% aqueous uranyl acetate)

Filter paper

Pipettes

Procedure:

Grid Preparation: Place a drop of the gold nanoparticle solution onto a clean piece of

parafilm. Float a TEM grid (carbon-coated side down) on the drop for 1-2 minutes to allow

the nanoparticles to adsorb.

Blotting: Using forceps, pick up the grid and wick away the excess liquid with the edge of a

piece of filter paper.

Washing (Optional): Float the grid on a drop of deionized water for a few seconds to wash

away any buffer salts. Blot again.

Staining: Float the grid on a drop of the negative stain solution (e.g., 2% uranyl acetate) for

10-60 seconds. The optimal staining time can vary depending on the sample.

Final Blotting and Drying: Carefully blot the grid to remove excess stain and allow it to air dry

completely.

Imaging: The grid is now ready for observation in the TEM.

Visualization of Workflow
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Click to download full resolution via product page

Caption: Negative Staining Workflow for Gold Nanoparticles.

Gold Nanoparticles as Probes in Drug Delivery and
Cellular Uptake Studies
Gold nanoparticles (AuNPs) are extensively used as probes to study cellular uptake and

intracellular trafficking of nanoparticles and drug delivery systems.[3] Their high electron

density makes them easily detectable by TEM without the need for additional staining.

Application in Drug Delivery
In drug development, AuNPs can be functionalized with drugs, targeting ligands, and imaging

agents. TEM is a crucial tool to visualize the interaction of these nanocarriers with cells,

providing insights into:

Cellular internalization pathways: Observing whether nanoparticles are taken up by

endocytosis, phagocytosis, or other mechanisms.

Intracellular localization: Determining the fate of nanoparticles within the cell, such as

localization in endosomes, lysosomes, or the cytoplasm.

Integrity of the nanocarrier: Assessing whether the drug carrier remains intact or

disassembles after cellular uptake.

Sample Preparation Protocol for Cellular Uptake Studies
Materials:

Cell culture reagents

Gold nanoparticle solution (functionalized or unfunctionalized)

Fixatives (e.g., glutaraldehyde, paraformaldehyde)

Reagents for resin embedding (as in the immunogold labeling protocol)
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Procedure:

Cell Culture and Treatment: Culture cells of interest and treat them with the gold
nanoparticle solution for a specific duration.

Washing: After the incubation period, wash the cells thoroughly with PBS to remove any

unbound nanoparticles.

Fixation: Fix the cells with a suitable fixative, such as 2.5% glutaraldehyde in a buffer, to

preserve their ultrastructure.

Scraping and Pelleting: Gently scrape the cells and pellet them by centrifugation.

Post-fixation, Dehydration, and Embedding: Process the cell pellet for TEM by post-fixing

with osmium tetroxide, dehydrating through a graded ethanol series, and embedding in an

appropriate resin.

Sectioning and Imaging: Cut ultrathin sections of the cell pellet and examine them under the

TEM to visualize the internalized gold nanoparticles.

Visualization of the Concept
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Caption: Cellular Uptake and Trafficking of Gold Nanoparticles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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